molecular formula C21H16BrN3O4S B12151031 (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12151031
M. Wt: 486.3 g/mol
InChI Key: VXZHGDRAAJDHGT-WQRHYEAKSA-N
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Description

The compound (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that belongs to the thiazolo[3,2-b][1,2,4]triazine family. This compound is characterized by its unique structure, which includes a bromobenzylidene group and a dimethoxybenzyl group attached to a thiazolo-triazine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromobenzylidene Group: This can be achieved through a condensation reaction between the thiazolo-triazine core and 4-bromobenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Dimethoxybenzyl Group: This step may involve a nucleophilic substitution reaction where the dimethoxybenzyl group is introduced using a suitable leaving group and a nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

Biologically, (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials, including polymers and dyes, due to its stable and reactive nature.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and DNA. The compound’s bromobenzylidene and dimethoxybenzyl groups allow it to form strong interactions with these targets, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
  • (2Z)-2-(4-fluorobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Uniqueness

The uniqueness of (2Z)-2-(4-bromobenzylidene)-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione lies in its specific substitution pattern. The presence of the bromine atom provides distinct reactivity and biological activity compared to its chloro and fluoro analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H16BrN3O4S

Molecular Weight

486.3 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6-[(3,4-dimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H16BrN3O4S/c1-28-16-8-5-13(10-17(16)29-2)9-15-19(26)23-21-25(24-15)20(27)18(30-21)11-12-3-6-14(22)7-4-12/h3-8,10-11H,9H2,1-2H3/b18-11-

InChI Key

VXZHGDRAAJDHGT-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=NC2=O)OC

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=NC2=O)OC

Origin of Product

United States

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